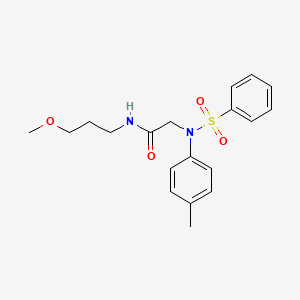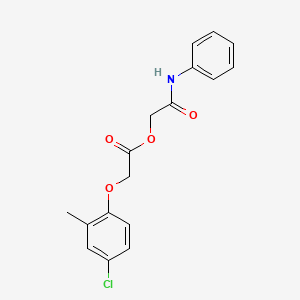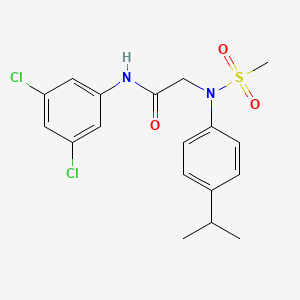![molecular formula C15H16N3O7P B5212760 dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate, also known as DNP-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phosphonate family and is characterized by its unique molecular structure, which consists of a central phosphorus atom surrounded by two nitrophenyl groups and a methyl group on either side. In
Aplicaciones Científicas De Investigación
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular membranes, as a substrate for enzyme assays, and as a model compound for studying the reactivity of phosphonates. It has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is not well-understood, but it is believed to involve the interaction of the phosphonate group with various cellular components, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and may be useful in protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate in lab experiments is its versatility. It can be used in a variety of assays and imaging techniques and has been shown to be effective in a range of cell types and organisms. However, one limitation of using dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
There are many potential future directions for research on dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate, including further investigation of its mechanism of action, development of new synthetic methods for producing the compound, and exploration of its potential therapeutic applications. Additionally, dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate could be used as a tool for studying the reactivity and function of phosphonates in biological systems, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitropropenal, which is then reacted with dimethyl phosphite to produce dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate. The synthesis method is relatively simple and has been well-documented in the literature.
Propiedades
IUPAC Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3O7P/c1-24-26(23,25-2)15(11-5-3-7-13(9-11)17(19)20)16-12-6-4-8-14(10-12)18(21)22/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMWYLWYADGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N3O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![6-(1-azepanyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212716.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)